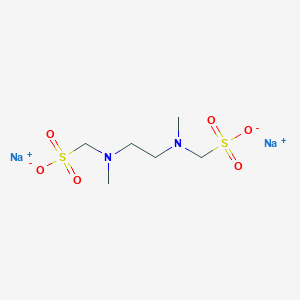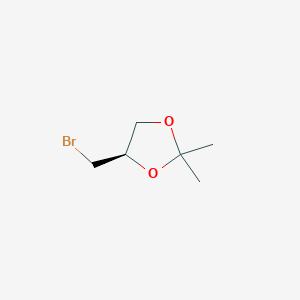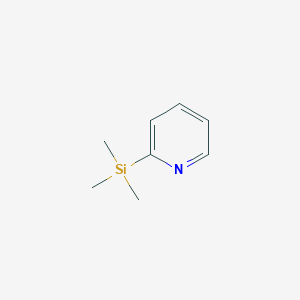
(Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt, also known as BES, is a zwitterionic buffer commonly used in biochemical and molecular biology experiments. It is a highly soluble, water-soluble, and stable compound that is widely used in research applications due to its unique properties. In
作用機序
(Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt functions as a buffer by accepting or donating protons to maintain a constant pH. It can also bind to metal ions, which can affect enzyme activity and protein structure. (Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt has been shown to stabilize the structure of proteins and enzymes, making it an ideal buffer for protein purification and enzyme assays.
生化学的および生理学的効果
(Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt has been shown to have minimal effects on biochemical and physiological processes. It does not interfere with enzyme activity or protein structure, and it is not toxic to cells. (Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt has been used in a variety of cell culture studies and has been shown to have no adverse effects on cell growth or viability.
実験室実験の利点と制限
One of the main advantages of (Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt is its stability and solubility. It is highly soluble in water and does not degrade over time, making it an ideal buffer for long-term experiments. Additionally, (Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt does not interfere with enzyme activity or protein structure, making it an ideal buffer for protein purification and enzyme assays. However, (Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt does have some limitations. It is not effective as a buffer at pH values outside of the physiological range, and it can bind to metal ions, which can affect enzyme activity and protein structure.
将来の方向性
There are several future directions for the use of (Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt in scientific research. One area of interest is the use of (Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt as a buffer in drug delivery systems. (Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt has been shown to improve the stability of liposomes and other drug delivery systems, making it an ideal buffer for drug delivery applications. Additionally, (Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt has been used as a stabilizer for proteins and enzymes, which could have applications in the development of new therapeutics. Finally, (Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt could be used in the development of new diagnostic tools, such as biosensors, due to its unique properties as a buffer.
合成法
(Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt can be synthesized through the reaction of ethylenediamine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then neutralized with sodium hydroxide to form the disodium salt of (Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt. The synthesis of (Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
(Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt is widely used as a buffer in biochemical and molecular biology experiments due to its unique properties. It has a pKa value of 7.5, which makes it an effective buffer in the physiological pH range. (Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt is also highly soluble and does not interfere with enzyme activity or protein structure, making it an ideal buffer for protein purification and enzyme assays. Additionally, (Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt has been used as a buffer in electrophoresis and chromatography.
特性
CAS番号 |
14451-14-0 |
|---|---|
製品名 |
(Ethylenebis(methylimino))bis(methanesulfonic acid) disodium salt |
分子式 |
C6H14N2Na2O6S2 |
分子量 |
320.3 g/mol |
IUPAC名 |
disodium;[methyl-[2-[methyl(sulfonatomethyl)amino]ethyl]amino]methanesulfonate |
InChI |
InChI=1S/C6H16N2O6S2.2Na/c1-7(5-15(9,10)11)3-4-8(2)6-16(12,13)14;;/h3-6H2,1-2H3,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |
InChIキー |
SVTKYKJDCWKEFG-UHFFFAOYSA-L |
SMILES |
CN(CCN(C)CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
CN(CCN(C)CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |
同義語 |
Ethylenebis(methylimino)bis(methanesulfonic acid)disodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















